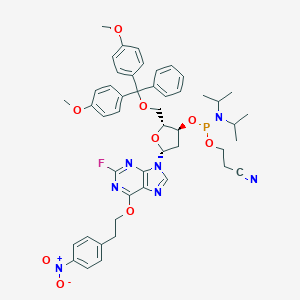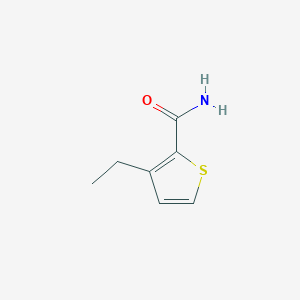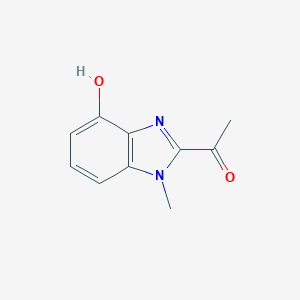
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-hydroxy-1-methyl-1H-benzimidazole (AHMI) is a benzimidazole derivative that has gained attention in the scientific community due to its potential pharmacological applications. AHMI is a synthetic compound that has been synthesized using various methods. The compound has been shown to have significant biological activities, including anticancer, antiviral, and antibacterial activities.
Mécanisme D'action
The mechanism of action of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. The compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. The compound has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has several advantages for lab experiments, including its synthetic availability, low toxicity, and significant biological activity. However, the compound has limitations, including its low solubility and stability, which can limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole. One potential direction is the development of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the study of the compound's mechanism of action and its effects on various cellular pathways. Additionally, the development of novel synthesis methods for 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole could enhance its availability and potential applications.
Méthodes De Synthèse
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole can be synthesized using several methods, including the reaction of 2-aminobenzimidazole with acetic anhydride and subsequent hydrolysis of the acetylated product. Another method involves the reaction of 2-aminobenzimidazole with acetic acid and subsequent oxidation of the resulting product. The synthesis of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been achieved using microwave-assisted synthesis and ultrasound-assisted synthesis.
Applications De Recherche Scientifique
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been extensively studied for its potential pharmacological applications. The compound has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been shown to have antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Numéro CAS |
177478-25-0 |
|---|---|
Nom du produit |
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
1-(4-hydroxy-1-methylbenzimidazol-2-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)10-11-9-7(12(10)2)4-3-5-8(9)14/h3-5,14H,1-2H3 |
Clé InChI |
KHTMYDXQILUPGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=C(N1C)C=CC=C2O |
SMILES canonique |
CC(=O)C1=NC2=C(N1C)C=CC=C2O |
Synonymes |
Ethanone, 1-(4-hydroxy-1-methyl-1H-benzimidazol-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



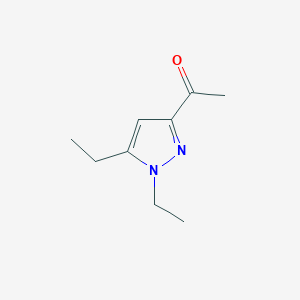
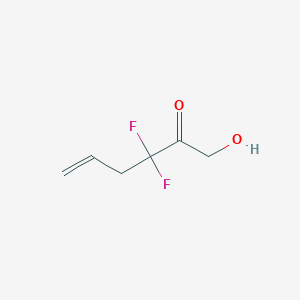
![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)
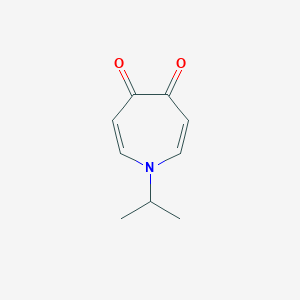
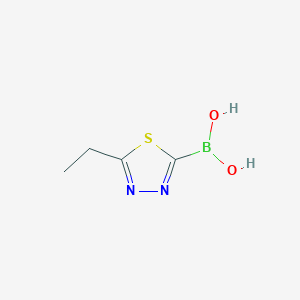
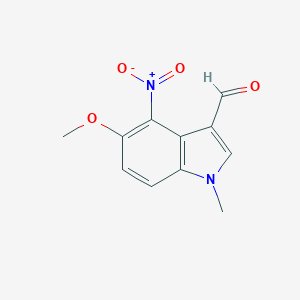
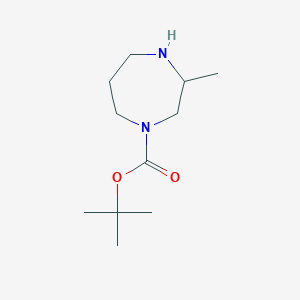
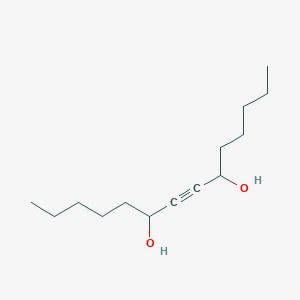
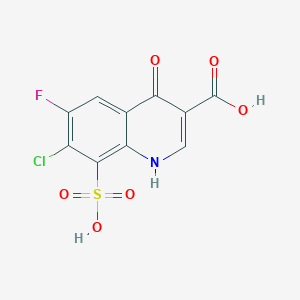

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)
